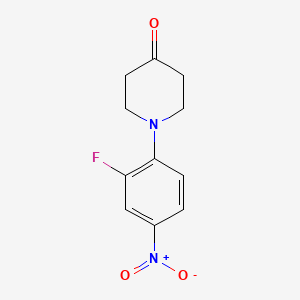

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

描述

Significance of the Piperidin-4-one Scaffold in Heterocyclic Chemistry

The piperidin-4-one nucleus is a privileged scaffold in organic and medicinal chemistry. researchgate.net As a six-membered nitrogen-containing heterocycle, its structural framework is a common feature in a multitude of natural products and synthetic compounds. The versatility of the piperidin-4-one ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has established piperidin-4-ones as crucial intermediates in the synthesis of complex molecular architectures and pharmacologically active agents. researchgate.net The presence of the ketone group and the secondary amine (or its substituted form) provides reactive sites for a wide array of chemical transformations, further broadening its synthetic utility.

The significance of this scaffold is underscored by its prevalence in compounds exhibiting a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects. researchgate.net

Overview of N-Aryl-Substituted Piperidin-4-ones

The introduction of an aryl substituent on the nitrogen atom of the piperidin-4-one ring gives rise to the class of N-aryl-substituted piperidin-4-ones. This structural modification profoundly influences the molecule's properties. The aryl group can modulate the basicity of the piperidine (B6355638) nitrogen and introduce specific electronic and steric features that can lead to targeted biological interactions.

N-aryl piperidones are recognized as important building blocks for a considerable number of pharmacologically active agents, with a notable presence in CNS agents such as antidepressants and antipsychotics. The synthesis of these compounds is a subject of ongoing research, aiming for efficient and versatile methodologies to access a diverse range of derivatives.

Research Focus on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: Context and Academic Relevance

The specific compound, this compound, emerges as a molecule of interest within the broader class of N-aryl piperidones. Its structure is characterized by a piperidin-4-one core N-substituted with a 2-fluoro-4-nitrophenyl group. This particular substitution pattern is noteworthy for several reasons. The presence of a fluorine atom and a nitro group on the phenyl ring significantly alters the electronic nature of the aromatic system.

The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, make the phenyl ring electron-deficient. This electronic arrangement is crucial as it activates the aromatic ring towards nucleophilic aromatic substitution, a key reaction in its synthesis and further derivatization.

While detailed, peer-reviewed research focusing exclusively on the synthesis, characterization, and application of this compound is not extensively documented in publicly accessible literature, its availability from chemical suppliers suggests its role as a specialized building block or intermediate in organic synthesis. chemspider.comsigmaaldrich.com Its structural motifs are found within more complex molecules investigated in medicinal chemistry, indicating its potential utility in the construction of larger, biologically active compounds. The academic relevance of this compound lies in its potential as a starting material for creating libraries of novel derivatives for screening in drug discovery programs.

Compound Properties and Identifiers

Below is a table summarizing the key chemical properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁FN₂O₃ |

| Molecular Weight | 238.22 g/mol |

| CAS Number | 439097-58-2 |

| IUPAC Name | This compound |

| SMILES | O=C1CCN(CC1)C2=C(C=C(C=C2)N+[O-])F |

| InChI Key | BMXFDVAJYBTGRC-UHFFFAOYSA-N |

Data sourced from ChemSpider and other chemical supplier databases. chemspider.com

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFDVAJYBTGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396090 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439097-58-2 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 1 2 Fluoro 4 Nitrophenyl Piperidin 4 One and Its Analogs

Direct Synthetic Routes to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

The direct construction of the this compound framework is predominantly achieved through condensation reactions that unite the aryl and piperidinone moieties.

Condensation Reactions Involving Piperidine (B6355638) and Aryl Precursors

The most prevalent method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the condensation of an activated aryl halide with piperidin-4-one or its hydrochloride salt. The presence of a strongly electron-withdrawing group, such as a nitro group, in a position ortho or para to the halogen, is crucial for activating the aromatic ring towards nucleophilic attack.

In a typical procedure, 1,2-difluoro-4-nitrobenzene is reacted with piperidin-4-one hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like chloroform. The base serves to neutralize the hydrochloride salt, liberating the free piperidin-4-one to act as the nucleophile. The reaction mixture is typically heated to facilitate the substitution of one of the fluorine atoms. The fluorine atom at the 2-position is preferentially substituted due to the activating effect of the para-nitro group.

Table 1: Reaction Parameters for the Synthesis of this compound via SNAr

| Aryl Precursor | Piperidine Source | Base | Solvent | Temperature |

| 1,2-Difluoro-4-nitrobenzene | Piperidin-4-one hydrochloride | Triethylamine | Chloroform | Reflux |

| 1-Chloro-2-fluoro-4-nitrobenzene | Piperidin-4-one | Potassium carbonate | Dimethylformamide (DMF) | 80-100 °C |

Strategic Applications of Established Piperidin-4-one Syntheses (e.g., Mannich Reaction)

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. researchgate.netacademicjournals.org This three-component condensation reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone containing at least one α-hydrogen. While direct synthesis of this compound via a one-pot Mannich reaction is not commonly reported, the principles of this reaction are fundamental to building the piperidin-4-one core, which can then be arylated in a subsequent step as described in section 2.1.1.

The general strategy involves the initial synthesis of a piperidin-4-one precursor, often with substituents at the 3- and 5-positions, which can be removed later if desired. For instance, the reaction of an amine, formaldehyde, and an acetone (B3395972) dicarboxylate derivative can yield a 3,5-dicarboxylated piperidin-4-one. Subsequent hydrolysis and decarboxylation afford the parent piperidin-4-one ring. The choice of the primary amine in the Mannich reaction is critical and can be a precursor to the desired N-aryl substituent or a protecting group that is later removed and replaced.

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its functional groups offer avenues for further chemical modifications, enabling the creation of a diverse library of analogs.

Chemical Transformations of the Nitro Group

The nitro group on the phenyl ring is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group, yielding 1-(4-amino-2-fluorophenyl)piperidin-4-one. This reduction can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other reducible groups. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a highly efficient method. masterorganicchemistry.comwikipedia.org Alternatively, metal-acid systems like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are also effective for this transformation. masterorganicchemistry.com The resulting aniline (B41778) derivative is a key intermediate for further derivatization, such as acylation, alkylation, or diazotization followed by substitution.

Table 2: Reagents for the Reduction of the Nitro Group

| Reagent System | Typical Conditions |

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature to 50 °C |

| Raney Nickel | Ethanol, room temperature |

| Fe, HCl | Ethanol/Water, reflux |

| SnCl₂·2H₂O | Ethyl acetate (B1210297), reflux |

Nucleophilic Aromatic Substitution on the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is activated by the para-nitro group and can undergo nucleophilic aromatic substitution with a variety of nucleophiles. nih.gov This allows for the introduction of diverse substituents at the 2-position of the phenyl ring.

Common nucleophiles used in this reaction include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) in methanol would yield 1-(2-methoxy-4-nitrophenyl)piperidin-4-one. Similarly, reaction with a primary or secondary amine can introduce a substituted amino group at the 2-position. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Advanced Synthetic Approaches for Related N-Arylpiperidin-4-one Systems

Beyond the classical methods, advanced synthetic strategies have been developed for the construction of N-arylpiperidin-4-one systems. These methods often offer improved efficiency, milder reaction conditions, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of the C-N bond between an aryl halide and a piperidinone. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach is particularly useful for aryl halides that are less reactive in traditional SNAr reactions.

Another advanced approach involves the use of organometallic reagents. For instance, the reaction of an organolithium or Grignard reagent derived from an appropriately substituted aryl halide with an N-protected piperidin-4-one can lead to the formation of the desired N-aryl product, although this method is less common for highly functionalized systems.

These advanced methodologies provide synthetic chemists with a versatile toolkit for the construction of complex N-arylpiperidin-4-one derivatives, enabling the exploration of a wider chemical space for drug discovery and development.

Radical Cyclization Strategies for N-Arylpiperidin-2-ones

Radical cyclization reactions offer a powerful tool for the construction of heterocyclic rings, including the lactam core of N-arylpiperidin-2-ones, which are structural analogs of the target piperidin-4-one. These strategies often proceed under mild conditions and exhibit high functional group tolerance.

One prominent approach involves the cyclization of α-haloamides. However, a significant challenge in the synthesis of N-heterocyclic motifs through this method is the slow rotation around the amide C–N bond, which can lead to a preference for acyclic hydrodehalogenated byproducts over the desired cyclized lactam. To overcome this, various methodologies have been explored. For instance, photoenzymatic methods using flavin-dependent 'ene'-reductases have demonstrated high product selectivity by selectively binding the cis amide isomer, which preorganizes the substrate for efficient cyclization and minimizes premature radical termination. cdnsciencepub.com

Visible light photoredox catalysis has emerged as a tin-free alternative for initiating radical cyclizations. In this approach, a photoredox catalyst absorbs visible light and initiates a single electron transfer to an activated carbon-halogen bond, generating a radical intermediate that can then undergo cyclization. rsc.org This method avoids the use of toxic tin reagents, aligning with the principles of green chemistry. rsc.orgprinceton.edu

Furthermore, cascade radical reactions have been developed to construct complex polycyclic lactams. For example, the reaction of N-allyl propiolamides with aryl radicals, generated in situ from anilines, can lead to the formation of biologically important γ-lactams. researchgate.net Silver-catalyzed cascade cyclization of N-aryl-4-pentenamides represents another efficient route, proceeding through an amidyl radical-initiated 5-exo-trig cyclization followed by radical addition to a suitable acceptor. nih.gov These examples, while focused on γ-lactams (5-membered rings), illustrate the principles that can be extended to the synthesis of δ-lactams like piperidin-2-ones.

A summary of radical cyclization strategies applicable to lactam synthesis is presented below:

| Strategy | Key Features | Advantages |

| Photoenzymatic Cyclization | Uses flavin-dependent 'ene'-reductases to favor the cis amide isomer for cyclization. cdnsciencepub.com | High product selectivity, avoids premature radical termination. |

| Visible Light Photoredox Catalysis | Tin-free method that uses a photoredox catalyst to initiate cyclization via single electron transfer. rsc.org | Environmentally friendly, avoids toxic tin reagents. rsc.orgprinceton.edu |

| Cascade Radical Cyclization | Multi-step radical reactions to form complex polycyclic lactams from simple precursors. researchgate.net | Efficient construction of complex molecules in a single pot. |

| Silver-Catalyzed Cascade Cyclization | Amidyl radical-initiated 5-exo-trig cyclization of N-aryl-4-pentenamides. nih.gov | Provides an efficient route to various functionalized lactams. |

Catalytic Approaches in Piperidin-4-one Synthesis

Catalytic methods provide efficient and often highly selective routes to N-aryl piperidin-4-ones. These approaches can involve various transition metals and organocatalysts to facilitate ring formation and functionalization.

A convenient and general method for the synthesis of N-aryl-substituted 4-piperidones involves an exchange reaction. This process starts with the readily available N-benzyl-4-piperidone, which is converted to N-methyl-N-benzyl-4-oxopiperidinium iodide. This salt then reacts with a variety of anilines in the presence of a base to yield the desired N-aryl-4-piperidones. This method is advantageous as it accommodates anilines with diverse electronic and steric properties, with electron-rich anilines generally providing higher yields. bohrium.com

Palladium-catalyzed reactions have also been employed in the synthesis of piperidine derivatives. For example, the Shapiro reaction can be used to generate a vinylsilane from 1-benzyl-4-piperidone, which then undergoes palladium-catalyzed cross-coupling with aryl halides to produce 4-arylpiperidines. nih.govrsc.orgnih.gov While this method yields a 4-aryl substituted piperidine, it highlights the utility of palladium catalysis in forming C-C bonds involving the piperidine ring.

More recently, photoredox catalysis has been applied to the synthesis of piperazine (B1678402) cores, which are structurally related to piperidines. This approach involves the direct oxidation of a suitable substrate followed by a 6-endo-trig radical cyclization with an in situ generated imine. nih.gov This methodology offers a programmable and operationally simple route to complex heterocyclic structures.

The modified Mannich multi-component condensation is another powerful catalytic approach. The reaction of ketones, aromatic aldehydes, and ammonium (B1175870) acetate can be catalyzed by a heterogeneous and reusable Lewis acid catalyst, such as a dichloro(cyclooctadiene)palladium(II) complex, to afford substituted piperidin-4-ones under mild conditions. researchgate.net

The following table summarizes various catalytic approaches to piperidin-4-one and related structures:

| Catalytic Method | Description | Key Advantages |

| Aniline Exchange Reaction | Reaction of N-methyl-N-benzyl-4-oxopiperidinium iodide with various anilines. bohrium.com | General, efficient, and accommodates a wide range of anilines. |

| Palladium-Catalyzed Cross-Coupling | Shapiro reaction followed by palladium-catalyzed cross-coupling of a vinylsilane with aryl halides. nih.govrsc.orgnih.gov | Forms C-C bonds at the 4-position of the piperidine ring. |

| Photoredox Catalysis | Direct substrate oxidation followed by radical cyclization with an in situ generated imine. nih.gov | Programmable, operationally simple, and avoids pre-functionalized substrates. |

| Modified Mannich Condensation | Multi-component reaction of ketones, aldehydes, and ammonium acetate catalyzed by a reusable Lewis acid. researchgate.net | Mild reaction conditions, use of a recoverable and reusable catalyst. |

Solvent-Free and Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency.

One notable green approach to the synthesis of piperidin-4-one derivatives is the use of deep eutectic solvents (DES). A deep eutectic solvent formed from glucose and urea (B33335) has been shown to be an inexpensive and effective reaction medium for the synthesis of compounds like 3-methyl-2,6-diphenyl piperidin-4-one and its analogs. This method is considered an environmentally safe alternative to traditional organic solvents.

Solvent-free reaction conditions represent another key green chemistry strategy. These reactions can be accelerated by microwave irradiation, combining clean technology with the inherent advantages of solvent-free synthesis. This approach not only reduces the use of volatile organic compounds (VOCs) but can also lead to shorter reaction times and improved yields.

The development of greener synthetic methods is crucial for transforming the pharmaceutical industry into a more sustainable enterprise. The focus is on minimizing waste, reducing the use of hazardous reagents and solvents, and maximizing the efficiency of chemical processes.

Key green chemistry approaches in piperidin-4-one synthesis are highlighted below:

| Green Chemistry Approach | Description | Benefits |

| Deep Eutectic Solvents (DES) | Use of a biodegradable and inexpensive solvent system, such as glucose-urea. | Environmentally friendly, effective reaction medium. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often with microwave assistance. | Reduces VOCs, can shorten reaction times and improve yields. |

Stereochemical Control and Regioselectivity in Synthesis

Controlling stereochemistry and regioselectivity is a critical aspect of synthesizing complex molecules like substituted piperidin-4-ones, as the biological activity of a compound is often dependent on its three-dimensional structure.

Asymmetric synthesis of piperidine derivatives can be achieved through various strategies. One approach involves the use of chiral auxiliaries. For instance, chiral oxazolopiperidone lactams can serve as versatile intermediates, allowing for the introduction of substituents at different positions of the piperidine ring in a regio- and stereocontrolled manner. researchgate.net Chemo-enzymatic methods have also been developed for the asymmetric dearomatization of activated pyridines, leading to the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

Enzymatic cascades offer a powerful tool for the synthesis of chiral substituted piperidines. Imine reductases, for example, can catalyze the asymmetric reduction of imines to produce chiral amines, which can then be further elaborated into the desired piperidine structures. researchgate.net Pig liver esterase (PLE) has been used for the enantioselective hydrolysis of racemic piperidine carboxylic acid esters. cdnsciencepub.com

Regioselectivity in piperidine synthesis can be controlled through various means. For example, in the synthesis of N-aryl lactams via ozonation of N-aryl cyclic amines, the carbonyl group is introduced regioselectively. acs.org The generation and trapping of reactive intermediates, such as a 3,4-piperidyne, can be used to construct a range of functionalized piperidines with predictable regioselectivity based on the distortion/interaction model. mdpi.com

The following table outlines strategies for achieving stereochemical and regiochemical control:

| Control Type | Method | Description |

| Stereochemical | Chiral Auxiliaries | Use of chiral molecules, like oxazolopiperidone lactams, to direct the stereochemical outcome of reactions. researchgate.net |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis to asymmetrically dearomatize pyridines. nih.gov | |

| Enzymatic Cascades | Use of enzymes like imine reductases and esterases to perform stereoselective transformations. cdnsciencepub.comresearchgate.net | |

| Regiochemical | Directed Ozonation | Regioselective introduction of a carbonyl group into N-aryl cyclic amines. acs.org |

| Trapping of Reactive Intermediates | Generation and regioselective trapping of intermediates like 3,4-piperidyne. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 One

Reaction Pathways of the Nitroaromatic Moiety

The 2-fluoro-4-nitrophenyl group is the primary site for transformations involving the aromatic system, with the nitro group being the most reactive handle for both reductive and, to a lesser extent, oxidative processes.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group on the aromatic ring is a well-established and versatile transformation, offering a gateway to a variety of amino derivatives. This process typically proceeds in a stepwise fashion, with the potential to isolate intermediates such as nitroso and hydroxylamine (B1172632) species under carefully controlled conditions. The complete reduction to the corresponding aniline (B41778) derivative is the most common outcome.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages in terms of chemoselectivity and reaction conditions.

| Reducing Agent | Typical Conditions | Product(s) |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas, Palladium on Carbon catalyst | 1-(4-Amino-2-fluorophenyl)piperidin-4-one |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Metal powder in acidic medium | 1-(4-Amino-2-fluorophenyl)piperidin-4-one |

| Transfer Hydrogenation (e.g., Hydrazine (B178648) hydrate, Ammonium (B1175870) formate) | Catalyst (e.g., Raney Ni, Pd/C) | 1-(4-Amino-2-fluorophenyl)piperidin-4-one |

| Electrochemical Reduction | Controlled potential electrolysis | 1-(4-Amino-2-fluorophenyl)piperidin-4-one, potential for intermediates |

This table is based on established methods for the reduction of aromatic nitro compounds.

The reduction proceeds through a series of intermediates. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the amine. The high reactivity of the nitroso and hydroxylamine intermediates often makes their isolation challenging, leading directly to the fully reduced aniline.

Oxidative Transformations

The nitro group in 1-(2-fluoro-4-nitrophenyl)piperidin-4-one is in a high oxidation state and is therefore generally resistant to further oxidation. Oxidative reactions targeting this moiety are less common than reductions. However, under specific and often forceful conditions, transformations can occur, though these may involve the aromatic ring itself or other parts of the molecule rather than a direct oxidation of the nitro group. For instance, powerful oxidizing agents could potentially lead to degradation of the aromatic ring or oxidation of the piperidinone ring. It is important to note that the primary role of the nitro group in oxidative processes is often as a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack.

Reactivity of the Piperidin-4-one Ring System

The piperidin-4-one ring possesses two primary sites of reactivity: the carbonyl group at the 4-position and the nitrogen atom of the heterocyclic ring.

Carbonyl Reactivity and Derivative Formation

The carbonyl group of the piperidin-4-one ring behaves as a typical ketone and is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a wide array of derivatives.

Common reactions at the carbonyl group include:

Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives yields the corresponding oximes and hydrazones. The mechanism involves nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by dehydration. These reactions are often catalyzed by acid.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond through the Wittig reaction, which involves the use of a phosphonium (B103445) ylide. This allows for the introduction of a variety of substituents at the 4-position.

Spiro-heterocycle Formation: The ketone functionality serves as a key starting point for the synthesis of spiro-heterocycles. tandfonline.comnih.gov This can be achieved through reactions with various bifunctional reagents that react with the carbonyl group and a neighboring atom. tandfonline.comnih.gov

| Reagent | Reaction Type | Product Type |

| Hydroxylamine (NH₂OH) | Condensation | Oxime |

| Hydrazine (N₂H₄) and derivatives | Condensation | Hydrazone |

| Phosphonium ylide (R₃P=CR'R'') | Olefination | Alkene |

| Thiosemicarbazide | Condensation | Thiosemicarbazone |

| Ethylenediamine | Condensation/Cyclization | Spiro-imidazolidine |

This table illustrates common derivative formations from a ketone functional group.

Transformations Involving the Ring Nitrogen

The nitrogen atom in the piperidine (B6355638) ring is a secondary amine and, despite being attached to a strongly electron-withdrawing aryl group, retains some nucleophilic character. However, the electron-withdrawing nature of the 2-fluoro-4-nitrophenyl group significantly reduces the basicity and nucleophilicity of the piperidine nitrogen compared to N-alkyl or N-unsubstituted piperidines.

Transformations at the ring nitrogen can include:

N-Alkylation: While challenging due to the deactivated nature of the nitrogen, N-alkylation can be achieved under specific conditions, typically with strong alkylating agents and a suitable base.

N-Arylation: Further N-arylation is generally difficult due to the already present deactivating aryl group. However, under forcing conditions with highly activated aryl halides and a suitable catalyst, this transformation might be possible.

Influence of Fluoro- and Nitro Substituents on Reaction Kinetics and Selectivity

The 2-fluoro and 4-nitro substituents on the phenyl ring exert a profound influence on the reactivity of the entire molecule. Both are strongly electron-withdrawing groups, with the nitro group having a particularly strong effect through both inductive and resonance effects.

Key Influences:

Reduced Nucleophilicity of the Ring Nitrogen: The primary effect of the 2-fluoro-4-nitrophenyl group is the significant reduction in the electron density on the piperidine nitrogen atom. This deactivation makes the nitrogen less basic and less nucleophilic, thereby slowing down reactions such as N-alkylation and N-arylation.

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the fluoro and nitro groups activates the aromatic ring towards nucleophilic attack. This is particularly true for the position ortho and para to the nitro group. While the fluorine atom is a substituent in this case, it can also act as a leaving group in SNAr reactions under appropriate conditions with a strong nucleophile.

Kinetic and Thermodynamic Control: In reactions involving the formation of new stereocenters on the piperidinone ring, the substituents on the N-aryl group can influence the kinetic versus thermodynamic product distribution by altering the energies of transition states and intermediates.

Mechanistic Studies of Chemical Transformations

The chemical reactivity of this compound is primarily dictated by two key structural features: the electron-deficient 2-fluoro-4-nitrophenyl ring and the ketone group within the piperidine-4-one moiety. Mechanistic investigations into the transformations of this compound and structurally related molecules have focused on understanding the pathways of nucleophilic aromatic substitution (SNAr) and reactions involving the carbonyl group. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the following sections delineate the plausible mechanistic pathways based on established principles and studies of analogous systems.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The presence of a fluorine atom and a strongly electron-withdrawing nitro group ortho and para to the site of substitution, respectively, makes the aromatic ring of this compound highly susceptible to nucleophilic attack. The SNAr mechanism is the most probable pathway for the displacement of the fluoride (B91410) ion by a nucleophile.

This reaction is generally considered to proceed via a two-step addition-elimination mechanism, as illustrated in the reaction with a generic nucleophile (Nu-).

Step 1: Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the para-position.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of the fluoride leaving group. Fluorine is an effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

Recent research on SNAr reactions has also suggested the possibility of a concerted mechanism (cSNAr), where the attack of the nucleophile and the departure of the leaving group occur in a single step without the formation of a distinct intermediate. Computational studies on similar dinitropyridine systems reacting with piperidine have indicated that a concerted pathway can be favorable, with the nitro groups playing a crucial role in stabilizing the transition state. The exact mechanism, whether stepwise or concerted, for this compound would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Reactions at the Piperidin-4-one Moiety

The ketone functionality at the 4-position of the piperidine ring is another reactive site, susceptible to a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition

The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol. Common nucleophiles for this type of reaction include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Condensation Reactions

The ketone can also undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine and hydrazines, to form imines, oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism. The initial addition of the amine to the carbonyl group forms a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.

Computational Chemistry and Quantum Mechanical Characterization of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 One Derivatives

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational characterization of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For derivatives of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, this involves calculating the potential energy of the molecule for various atomic arrangements to find the one with the minimum energy.

The piperidine (B6355638) ring, a core feature of this compound, is known to adopt a non-planar chair conformation, which is its most stable form. nanobioletters.com Computational studies on similar 2,6-diarylpiperidin-4-ones have confirmed that these molecules predominantly exist in a chair conformation with bulky substituent groups occupying the more stable equatorial positions to minimize steric hindrance.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.com The energy and shape of these frontier orbitals are key to predicting how a molecule will interact with other reagents. sapub.org

The energies of the HOMO and LUMO orbitals, calculated using quantum chemical methods, are critical parameters. The HOMO energy (EHOMO) is related to the ionization potential and indicates the ease with which a molecule can donate an electron. A higher EHOMO value suggests a better electron-donating capability. The LUMO energy (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a greater ability to accept an electron.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Electron Donating Ability |

| ELUMO | - | Electron Accepting Ability |

| Energy Gap (ΔE) | - | Chemical Reactivity / Stability |

Note: The table is interactive. Specific values from relevant studies on similar compounds can be populated here for illustrative purposes. For example, a related piperidine derivative showed an energy gap of 4.2140 eV. nanobioletters.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive, readily undergoing electronic transitions. nanobioletters.com This energy gap is important for defining the molecular electrical transport properties of a compound. nanobioletters.com

Quantum Chemical Descriptors for Reactivity and Interaction Potential

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. These global reactivity descriptors, such as hardness, softness, and the electrophilicity index, provide a more detailed picture of the molecule's chemical behavior.

Hardness (η) and Softness (S) are concepts derived from Pearson's Hard and Soft Acids and Bases (HSAB) principle. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nanobioletters.com Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. These parameters are calculated using the following formulas:

Hardness (η) = (ELUMO – EHOMO) / 2

Softness (S) = 1 / η

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

Computational studies on various organic molecules show that these descriptors are effective in predicting their biological and chemical activity. mdpi.com

| Quantum Descriptor | Formula | Interpretation |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |

| Softness (S) | 1 / η | High value indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | High value indicates a strong electrophile. |

Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom in a molecule. wikipedia.orgq-chem.com This analysis helps to identify the electrophilic and nucleophilic sites within the molecule. Atoms with a more negative charge are prone to electrophilic attack, while atoms with a more positive charge are susceptible to nucleophilic attack. For this compound, one would expect the electronegative oxygen, nitrogen, and fluorine atoms to carry partial negative charges, while the adjacent carbon atoms would carry partial positive charges. This charge distribution is fundamental to understanding the molecule's chemical reactivity and how it interacts with other molecules. researchgate.net

| Atom | Expected Mulliken Charge | Reactivity Site |

|---|---|---|

| Oxygen (in C=O and NO₂) | Negative | Nucleophilic / Prone to electrophilic attack |

| Nitrogen (in NO₂) | Positive | Electrophilic / Prone to nucleophilic attack |

| Fluorine | Negative | Nucleophilic |

| Carbon (in C=O) | Positive | Electrophilic / Prone to nucleophilic attack |

Advanced Computational Methods

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals that align with classical Lewis structures. This analysis provides a quantitative description of intramolecular charge transfer (ICT) and hyperconjugative interactions, which are crucial for molecular stability.

For this compound derivatives, NBO analysis reveals significant hyperconjugative interactions. A key interaction involves the delocalization of electron density from the nitrogen lone pair of the piperidine ring to the anti-bonding orbitals of the adjacent C-C bonds in the phenyl ring. The presence of the electron-withdrawing nitro group and the fluoro group significantly influences these interactions. The stabilization energy (E(2)) associated with these delocalizations can be quantified, providing a measure of their importance. For instance, the interaction between the lone pair of the piperidine nitrogen (LP(N)) and the π* orbitals of the nitrophenyl ring is a dominant factor in the electronic structure.

Table 1: Selected NBO Second-Order Perturbation Energies (E(2)) for a Representative this compound Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N5 | π(C1-C6) | 5.82 |

| LP(1) N5 | π(C2-C3) | 4.15 |

| π(C1-C6) | π(N2-O1) | 21.30 |

| π(C3-C4) | π(N2-O2) | 20.55 |

Note: The data presented in this table is illustrative and representative of typical findings from NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species. researchgate.net

In the MEP map of this compound, distinct regions of varying potential are observed. The most negative potential (typically colored red or yellow) is localized around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, the regions of most positive potential (colored blue) are found around the hydrogen atoms of the piperidine ring, particularly those adjacent to the nitrogen atom, suggesting these are sites for potential nucleophilic attack. readthedocs.io The fluorine atom also contributes to the electrostatic potential distribution, influencing the reactivity of the adjacent carbon atoms on the phenyl ring. researchgate.net

Table 2: MEP Surface Extreme Values for a Representative this compound Derivative

| Region | Atom(s) | Potential (kcal/mol) | Color Code |

| Most Negative | O (Nitro group) | -45.5 | Red |

| Negative | O (Carbonyl) | -35.2 | Yellow |

| Positive | H (Piperidine N-H) | +50.8 | Blue |

| Slightly Positive | H (Phenyl ring) | +25.1 | Light Blue |

Note: The data presented in this table is illustrative and representative of typical findings from MEP analysis.

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Noncovalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method used to visualize and characterize weak interactions within and between molecules. uni-muenchen.de This includes van der Waals forces, hydrogen bonds, and steric repulsion, which are fundamental to molecular conformation and crystal packing. q-chem.com The analysis generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interactions.

For this compound derivatives, NCI analysis can reveal intramolecular hydrogen bonds, such as a weak interaction between a hydrogen atom on the piperidine ring and the ortho-fluoro substituent on the phenyl ring. Green isosurfaces typically indicate weak van der Waals interactions, which are prevalent throughout the molecule. Blue isosurfaces suggest stronger attractive interactions like hydrogen bonds, while red isosurfaces indicate steric clashes or repulsive interactions, which might occur between bulky substituents. nih.gov

Theoretical Prediction of Optical Properties (e.g., NLO activity)

The theoretical prediction of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. arxiv.org Density Functional Theory (DFT) calculations can be employed to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a primary indicator of a molecule's NLO activity.

Derivatives of this compound, with their donor-π-acceptor (D-π-A) framework (piperidine as the donor, phenyl ring as the π-bridge, and nitro group as the acceptor), are potential candidates for NLO materials. sydney.edu.au The introduction of different substituents on the piperidine or phenyl ring can modulate the intramolecular charge transfer and thus tune the NLO response. Theoretical calculations can predict how these structural modifications will affect the hyperpolarizability. doaj.org

Table 3: Calculated NLO Properties for a Representative this compound Derivative

| Property | Value | Units |

| Dipole Moment (μ) | 7.5 | Debye |

| Linear Polarizability (α) | 250.1 | a.u. |

| First Hyperpolarizability (β) | 1250.5 | a.u. |

Note: The data presented in this table is illustrative and representative of typical findings from NLO property calculations.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational method used to explore the conformational landscape of a molecule. By systematically varying specific geometric parameters, such as dihedral angles, a PES scan can identify stable conformers (energy minima) and transition states (saddle points) that connect them. q-chem.com This provides insights into the molecule's flexibility, conformational preferences, and the energy barriers to rotation around specific bonds. researchgate.net

For this compound, PES analysis is particularly useful for studying two main conformational features: the chair-boat interconversion of the piperidine ring and the rotation around the C-N bond connecting the phenyl ring to the piperidine ring. The analysis can quantify the energy barriers for these processes, revealing the relative stability of different conformers. For example, a PES scan of the dihedral angle defining the orientation of the nitrophenyl group relative to the piperidine ring can identify the most stable rotational isomer and the energy required to rotate the phenyl ring.

Table 4: Rotational Barrier Energies from PES Scan for a Representative this compound Derivative

| Rotational Axis | Dihedral Angle Range | Energy Barrier (kcal/mol) |

| Phenyl-Nitrogen Bond | 0° to 360° | 8.2 |

| Piperidine Ring Inversion | N/A | 10.5 |

Note: The data presented in this table is illustrative and representative of typical findings from PES analysis.

Advanced Spectroscopic and Structural Elucidation of N Arylpiperidin 4 Ones

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Confirmation

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. For 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, the key vibrational modes confirm the integrity of its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is characterized by several distinct absorption bands corresponding to specific vibrational modes. The most prominent is the strong carbonyl (C=O) stretching vibration of the piperidinone ring, typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the N-aryl substituent. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The nitro group (NO₂) gives rise to two characteristic strong stretching bands: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹. orientjchem.org The presence of the C-F bond is confirmed by a strong stretching vibration typically located in the 1200-1300 cm⁻¹ region. The aliphatic C-H bonds of the piperidine (B6355638) ring show stretching vibrations just below 3000 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. orientjchem.org The aromatic ring vibrations also produce characteristic Raman signals. The C=O stretch is also observable in the Raman spectrum, though it is usually less intense than in the IR spectrum.

A summary of the expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| C=O (Ketone) | Stretching | 1700 - 1725 | |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 | orientjchem.org |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 | orientjchem.org |

| C-F (Aryl) | Stretching | 1200 - 1300 | |

| C-N (Aryl-Amine) | Stretching | 1250 - 1360 | |

| Aromatic C=C | Stretching | 1450 - 1600 | |

| Piperidine C-H | Stretching | 2850 - 2950 | mdpi.com |

| Aromatic C-H | Stretching | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information on the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the 2-fluoro-4-nitrophenyl ring appear in the downfield region (typically δ 7.0-8.5 ppm) and exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The protons on the piperidine ring are found in the upfield region. The protons adjacent to the nitrogen atom (H-2 and H-6) are expected to be deshielded and resonate around δ 3.5-4.0 ppm. The protons adjacent to the carbonyl group (H-3 and H-5) would appear at approximately δ 2.5-3.0 ppm. chemicalbook.com The splitting patterns of these piperidine protons are indicative of the ring's conformation.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon (C-4) is the most deshielded carbon of the piperidine ring, resonating at a characteristic chemical shift above δ 200 ppm. The carbons bonded to the nitrogen (C-2 and C-6) typically appear around δ 50-60 ppm, while the carbons adjacent to the carbonyl (C-3 and C-5) are found near δ 40-50 ppm. bhu.ac.in The aromatic carbons show signals in the δ 110-160 ppm range. The carbon bearing the fluorine atom will show a large one-bond coupling (¹JCF), and the carbons ortho and meta to it will show smaller two- and three-bond couplings (²JCF and ³JCF), which aids in their assignment.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Piperidine H-2, H-6 | 3.5 - 4.0 | 50 - 60 |

| Piperidine H-3, H-5 | 2.5 - 3.0 | 40 - 50 |

| Piperidine C-4 (C=O) | - | > 200 |

| Aromatic Protons | 7.0 - 8.5 | - |

| Aromatic Carbons | - | 110 - 160 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity of protons within the piperidine ring. Cross-peaks would be observed between the protons on C-2 and C-3, and between the protons on C-5 and C-6, confirming the spin systems. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons of the piperidine and aromatic rings. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis, for instance, by showing correlations between axial and equatorial protons on the piperidine ring.

Conformational Analysis via NMR Coupling Constants

The piperidin-4-one ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov This can be confirmed by analyzing the vicinal proton-proton coupling constants (³JHH) within the ring.

In a chair conformation:

Axial-Axial (³Jₐₐ) Coupling: The coupling between two adjacent axial protons is typically large, in the range of 10-13 Hz.

Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ) Couplings: These couplings are significantly smaller, usually in the range of 2-5 Hz.

By measuring the coupling constants for the protons at C-2, C-3, C-5, and C-6, the dihedral angles can be estimated using the Karplus equation, thus confirming the chair conformation and the relative orientation (axial or equatorial) of the protons.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₁FN₂O₃), the exact mass is 238.0754 Da.

Under Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z 238 would be expected. The fragmentation of N-aryl piperidones is influenced by the stable aromatic ring and the piperidine moiety. nih.gov Key fragmentation pathways would likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a fragment at m/z 192. nih.govresearchgate.net

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation pathway for amines. miamioh.edu This can lead to the loss of ethylene (B1197577) or other small fragments from the ring.

Cleavage of the N-Aryl Bond: Scission of the bond between the piperidine nitrogen and the aromatic ring can occur.

McLafferty Rearrangement: If applicable, this rearrangement involving the carbonyl group could lead to specific neutral losses.

The resulting mass spectrum provides a molecular fingerprint that helps confirm the identity and structure of the compound.

| Ion | Proposed Structure/Formation | Expected m/z |

| [M]⁺˙ | Molecular Ion | 238 |

| [M - NO₂]⁺ | Loss of nitro group | 192 |

| [M - CO]⁺˙ | Loss of carbon monoxide from the ketone | 210 |

| [C₆H₃FN]⁺˙ | Fragment corresponding to the fluoronitrophenyl moiety | 124 |

X-ray Crystallography for Solid-State Structure and Conformation

While a specific crystal structure for this compound has not been publicly reported, X-ray crystallography on analogous N-substituted piperidin-4-ones consistently reveals a chair conformation for the piperidine ring in the solid state. nih.govchemrevlett.comnih.gov

A crystallographic analysis would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the ketone, aromatic ring, and piperidine ring.

Torsional Angles: Quantitatively defining the chair conformation of the piperidine ring.

Intermolecular Interactions: Identifying hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.

Based on similar structures, it is expected that the 2-fluoro-4-nitrophenyl group would occupy an equatorial position relative to the piperidine ring to minimize steric hindrance. chemrevlett.com The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O or C-H···F hydrogen bonds. nih.gov

| Parameter | Expected Value/Observation | Source |

| Crystal System | (e.g., Monoclinic, Orthorhombic) | nih.gov |

| Space Group | (e.g., P2₁/c) | nih.gov |

| Piperidine Ring Conformation | Chair | nih.govchemrevlett.com |

| N-Aryl Substituent Position | Equatorial | chemrevlett.com |

Spectroscopic Analysis of Electronic Transitions (UV-Vis)

The electronic absorption spectra of N-Arylpiperidin-4-ones, particularly this compound, are characterized by transitions occurring within the substituted aromatic portion of the molecule. The piperidin-4-one ring itself does not possess chromophores that absorb significantly in the UV-Vis region typically above 220 nm. Therefore, the observed electronic transitions are primarily associated with the 2-fluoro-4-nitrophenyl group attached to the piperidine nitrogen.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). These transitions are influenced by the electronic nature of the substituents on the phenyl ring and the solvent in which the spectrum is recorded.

The 2-fluoro-4-nitrophenyl moiety is a "push-pull" system, where the piperidine nitrogen acts as an electron-donating group (auxochrome) and the nitro group is a strong electron-withdrawing group (chromophore). This arrangement facilitates intramolecular charge transfer (ICT) from the electron-rich piperidine-substituted amino group to the electron-deficient nitro group upon electronic excitation. This ICT character significantly influences the position and intensity of the absorption bands.

The high-intensity absorption bands observed in the UV-Vis spectra of such compounds are typically assigned to π → π* transitions within the aromatic ring, which are further modulated by the charge transfer from the donor to the acceptor group. The presence of the fluorine atom ortho to the piperidine linkage can induce a minor steric effect, potentially causing a slight twist in the orientation of the phenyl ring relative to the piperidine nitrogen's lone pair, which may subtly affect the extent of conjugation and thus the absorption wavelength.

A lower intensity, longer wavelength absorption band, which may appear as a shoulder on the main absorption peak, can often be attributed to an n → π* transition. This involves the excitation of a non-bonding electron from the oxygen atoms of the nitro group to an anti-bonding π* orbital of the aromatic system.

The solvent environment can also play a crucial role in the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. In polar solvents, the excited state, which is typically more polar than the ground state in these push-pull systems, is stabilized to a greater extent. This stabilization leads to a decrease in the energy of the electronic transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).

Table 5.5.1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | Reference |

| 1-(4-Nitrophenyl)piperidin-4-one | Ethanol | ~380 | Not Reported | Estimated from analogous compounds |

| This compound | Hexane | ~350-360 | ~400-410 | Estimated |

| This compound | Ethanol | ~370-385 | ~410-425 | Estimated |

| 4-Nitroaniline | Acetonitrile | 369 | Not Reported | Spectroscopic studies of nitroanilines |

Mechanistic and Structure Activity Relationship Sar Studies in Biological Contexts

Molecular Target Interactions and Binding Affinities

The biological activity of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one and its analogs is a direct result of their interactions with specific molecular targets. The piperidine (B6355638) moiety is a common pharmacophore found in numerous pharmaceuticals and bioactive alkaloids, known for its ability to interact with a wide range of biological receptors.

Derivatives of the piperidine scaffold are known to interact with various enzymes and receptors. The presence of the fluorinated nitrophenyl group can significantly influence the binding affinity for these targets.

Research into piperidine-based compounds has shown significant affinity for sigma (σ) receptors, which are membrane-bound proteins involved in a multitude of biological functions and are targets for neuropsychiatric and neurodegenerative disease therapies. nih.gov For instance, a screening of piperidine/piperazine-based compounds identified ligands with high affinity for the sigma-1 receptor (S1R), with Kᵢ values in the low nanomolar range. nih.gov Computational docking studies of these ligands revealed that the protonated nitrogen atom of the piperidine ring is crucial for binding, forming key ionic interactions with acidic residues like Glu172 and Asp126 in the receptor's binding pocket. nih.gov

Furthermore, the 4-phenylpiperidine (B165713) structure is a simplified scaffold of morphine and is found in potent opioid receptor modulators like fentanyl. nih.gov Derivatives of this class show high affinity for the μ-opioid receptor (MOR). nih.gov The nitrogen atom in the piperidine ring is again essential for this interaction. nih.gov While specific binding data for this compound is not detailed, its structural similarity to these classes of compounds suggests potential interactions with sigma and opioid receptors, among others.

Table 1: Binding Affinities of Representative Piperidine Derivatives for Sigma-1 Receptor

| Compound Name | Structure | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|---|

| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM nih.gov |

| Haloperidol (Reference) | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Sigma-1 (S1R) | 2.5 nM nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The piperidine nucleus is a well-established modulator of neurotransmitter systems. Studies on piperidine hydrochloride have shown it can induce a sedative action and increase the turnover of noradrenaline, though it showed no significant effects on dopamine (B1211576) or 5-hydroxytryptamine (serotonin) systems in that specific context. nih.gov

However, derivatives of 1-(2-Fluoro-4-nitrophenyl)piperidine have been investigated for their potential to modulate serotonin (B10506) receptors, indicating a pathway toward developing new antidepressant therapies. The ability of piperidine analogues to act as calcium channel blockers has also been demonstrated, which affects smooth muscle contraction and vascular tone by interfering with neurotransmitter-induced actions. nih.gov For example, a newly synthesized piperidine derivative showed a dose-dependent relaxant effect on K+-induced contractions, confirming calcium channel blocking activity similar to verapamil. nih.gov This suggests that the this compound scaffold could be a template for agents that modulate neurotransmitter-gated ion channels.

Rational Design of Derivatives for Modulated Biological Activity

The fluoro and nitro groups on the phenyl ring are critical determinants of the molecule's electronic properties and, consequently, its interaction with biological targets. Both are electron-withdrawing groups that can influence the molecule's ability to participate in various non-covalent interactions.

The fluoro group , due to its high electronegativity and small size, can form hydrogen bonds and other polar interactions. unina.it Its placement can significantly alter binding affinity and selectivity. For example, in a series of sigma receptor ligands, the presence of a 4-fluoro-substituent on a phenyl ring resulted in a different binding orientation within the receptor pocket. This change moved the positively charged nitrogen away from key acidic residues (Glu172 and Asp126), preventing crucial ionic interactions and leading to a dramatic reduction in binding affinity. nih.gov This highlights the profound impact that the position and nature of a fluorine substituent can have on molecular recognition.

Modifications to the piperidine ring are a cornerstone of structure-activity relationship studies for this class of compounds. The diversity of biological properties exhibited by piperidines is highly dependent on the type and location of substituents on the heterocyclic ring.

Introducing substituents on the piperidine ring can alter the molecule's conformation, lipophilicity, and steric profile. For instance, replacing a hydrogen atom with an alkyl group can introduce steric hindrance that may either enhance or disrupt binding, depending on the topology of the receptor site. researchgate.net Furthermore, adding hydroxyl or other polar groups can increase polarity and the potential for hydrogen bonding. researchgate.net

In the context of CRF1 receptor ligands, even minor changes to the piperidine ring or its N-alkyl substituents can lead to significant shifts in binding affinity. nih.gov For example, replacing an N-fluoroethyl group with an N-fluorobutyl group resulted in a nearly three-fold increase in binding affinity, demonstrating the sensitivity of the receptor to the size and nature of the substituent. nih.gov

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical insights into the molecular basis of interaction. researchgate.net This method is instrumental in the rational design of new drugs. researchgate.net

For piperidine derivatives, docking studies have successfully elucidated binding modes with various targets. In studies of sigma-1 receptor ligands, docking revealed that the piperidine nitrogen forms a bidentate salt bridge with glutamate (B1630785) and aspartate residues, an interaction stabilized by a π–cation interaction with a phenylalanine residue. nih.gov These precise insights help explain the observed structure-activity relationships and guide the design of new analogs with improved affinity.

Similarly, docking simulations of other complex piperidin-4-one derivatives have been used to predict interactions with viral proteins, such as those from the Influenza A virus. researchgate.net These studies identify key active site residues involved in binding and help to understand the potential for these compounds as antiviral agents. For example, docking of a 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one derivative showed favorable binding interactions with RNA polymerase and neuraminidase receptors. researchgate.net While not performed on this compound itself, these examples show how computational methods can be applied to predict its potential interactions and guide the synthesis of derivatives targeting specific enzymes or receptors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-Fluoro-4-nitrophenyl)piperidine |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone |

| Haloperidol |

| Fentanyl |

| Morphine |

| Verapamil |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one |

Investigating Potential Biological Applications of Piperidin-4-one Derivatives

The piperidin-4-one scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds, serving as a versatile intermediate in medicinal chemistry. nih.gov Derivatives of piperidin-4-one have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and immunomodulatory effects. nih.govijnrd.org The adaptability of the piperidin-4-one core allows for structural modifications to enhance receptor interactions and optimize biological activity. nih.gov

Piperidine-containing compounds are actively investigated in oncology for their therapeutic potential against various cancers. nih.gov The piperidine ring is a key structural feature in many compounds that exhibit significant anti-proliferative properties. nih.govresearchgate.net

Research into the structure-activity relationships of these derivatives has revealed that their anticancer effects are often mediated through multiple molecular pathways. One primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. nih.gov Similarly, piperine, an alkaloid containing a piperidine moiety, activates the intrinsic apoptotic pathway, marked by an increase in caspase-3 concentration, and can arrest leukemic cells in the S phase of the cell cycle. nih.gov

Another significant mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation. Piperidine compounds have been found to inhibit the JAK/STAT protein kinase pathway, which is essential for the formation of blood cancers. nih.gov They also target other pro-survival mechanisms, including the activation of NF-κB, a well-established mediator of oncogenesis. nih.govnih.gov

Furthermore, some piperidin-4-one derivatives function as topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that facilitate DNA replication; their inhibition leads to DNA strand breaks, cell division arrest, and ultimately apoptosis. nih.gov For example, a series of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones exhibited dual inhibitory properties against human topoisomerase I and IIα. nih.gov A separate class of derivatives, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as tubulin inhibitors, which disrupt microtubule formation during mitosis, leading to cell cycle arrest and apoptosis. nih.gov

Structure-activity relationship (SAR) studies indicate that the antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on both the piperidine and associated aryl rings. The presence of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance activity, whereas bulky groups or halogen atoms may decrease it. nih.gov For example, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one, a curcumin (B1669340) mimic, showed potent antiproliferation properties against breast and pancreatic cancer cell lines, with its mode of action presumed to be the inhibition of the intracellular pro-angiogenic transcription factor HIF. nih.gov

Table 1: Antiproliferative Mechanisms of Selected Piperidin-4-one Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Mechanism of Action | Reference |

|---|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NK-T cell lymphoma | Increased mRNA expression of p53 and Bax; Apoptosis induction | nih.gov |

| 3,5-Bis(ylidene)-4-piperidones (N-Acryloyl derivatives) | Colon (HCT116), Breast (MCF7) | Topoisomerase I and IIα inhibition | nih.gov |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia | Tubulin inhibition; Mitotic arrest | nih.gov |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | Breast (MDA-MB231), Pancreatic (PC3) | Inhibition of pro-angiogenic transcription factor (HIF) | nih.gov |

Piperidin-4-one derivatives are recognized for their broad-spectrum antimicrobial activities, encompassing antibacterial and antifungal properties. ijnrd.orgbiomedpharmajournal.org The core structure serves as a template that can be modified to develop more potent antimicrobial agents. biomedpharmajournal.org

Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. yu.edu.jobiointerfaceresearch.com For example, newly synthesized piperidin-4-one derivatives were evaluated against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative), demonstrating notable antimicrobial efficiency. yu.edu.jo The mechanism of action is often linked to the inhibition of essential bacterial processes. For instance, nalidixic acid, a pioneering drug based on the related 4-oxo-1,8-naphthyridine core, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov

The structure-activity relationship is critical in determining the potency and spectrum of antimicrobial activity. The addition of specific moieties to the piperidin-4-one backbone can significantly enhance its efficacy. A notable example is the synthesis of thiosemicarbazone derivatives of piperidin-4-ones. While the parent piperidin-4-one compounds show good antibacterial activity, their thiosemicarbazone derivatives exhibit markedly higher antifungal activity, indicating that this functional group is key to enhancing potency against fungi. biomedpharmajournal.org

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Derivative | Target Microorganism(s) | Key Finding | Reference |

|---|---|---|---|

| Piperidin-4-one Thiosemicarbazones | Various bacteria and fungi | Addition of thiosemicarbazone moiety significantly enhances antifungal activity compared to the parent piperidin-4-one. | biomedpharmajournal.org |

| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one | Staphylococcus aureus, Enterobacter sp. | Demonstrated antimicrobial activity in agar (B569324) dilution tests. | yu.edu.jo |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

In addition to their antimicrobial effects, piperidine derivatives have been reported to possess antiviral properties. nih.govijnrd.org Research has pointed to activity against viruses such as the Human Immunodeficiency Virus (HIV) and influenza viruses. nih.govijnrd.org For instance, certain piperidine-based compounds have been found to fit effectively into a lipophilic pocket in the M2 protein receptor of the influenza A virus, leading to increased antiviral activity. ijnrd.org In the context of HIV, piperazine-containing analogues, which share structural similarities with piperidines, have demonstrated potent anti-HIV-1 activities by acting as inhibitors of viral entry or replication enzymes. arabjchem.org

The piperidine scaffold is a component of various compounds that exhibit immunomodulatory effects, influencing the activity of the immune system. ijnrd.org The mechanisms underlying these properties often involve the modulation of key signaling pathways within immune cells.

One of the central pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB plays a critical role in regulating immune responses to infection and inflammation. Studies on related heterocyclic compounds have shown that they can down-regulate the expression of phosphorylated proteins involved in this pathway, including NF-κB itself, as well as IKKαβ and IKBα. nih.gov

Furthermore, piperidine-containing structures can influence T-cell activation. For example, the 1,8-naphthyridine-3-carboxamide derivative VL15, which acts as a selective cannabinoid CB2 receptor agonist, was found to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), block their cell cycle progression, and decrease the levels of T-cell activation markers. nih.gov This compound also suppressed the phosphorylation of other important signaling proteins like ERK and Akt, which are crucial for immune cell growth and survival. nih.gov These findings suggest that by controlling the immune response, such derivatives could have potential applications in pathologies with an autoimmune component. nih.gov

Bioactivation Pathways and Metabolite Formation (e.g., Iminium Ions)

The metabolic fate of piperidine-containing compounds is a critical aspect of their pharmacological and toxicological profile. A key bioactivation pathway for cyclic tertiary amines like the piperidine ring involves metabolism by cytochrome P450 (CYP) enzymes. nih.govacs.org

This process typically begins with an oxidation reaction at the α-carbon (the carbon atom adjacent to the nitrogen) of the piperidine ring, leading to the formation of a hydroxylated intermediate. nih.gov This intermediate is often unstable and can undergo subsequent dehydration (loss of a water molecule). This dehydration step results in the generation of a highly reactive electrophilic species known as an iminium ion. nih.govacs.org

Iminium ions are considered reactive metabolites because they can covalently bind to cellular nucleophiles such as DNA, proteins, and other vital macromolecules. nih.gov This covalent binding can disrupt cellular function and is considered a potential mechanism for drug-induced toxicity. nih.govresearchgate.net The piperidine ring itself is sometimes considered a "structural alert" for toxicity due to its propensity to form these reactive iminium intermediates. nih.gov This bioactivation sequence can be experimentally confirmed by using trapping agents, such as potassium cyanide (KCN), which react with the iminium ion to form stable cyano adducts that can be identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways